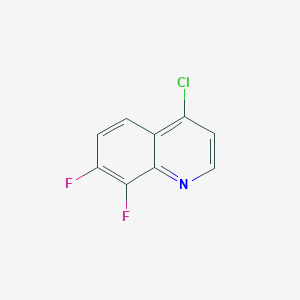

4-Chloro-7,8-difluoroquinoline

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 4-Chloro-7,8-difluoroquinoline exploits cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .Molecular Structure Analysis

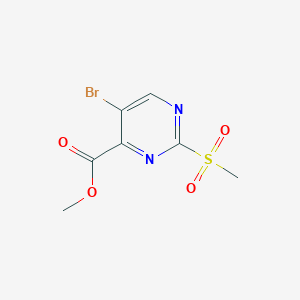

The molecular formula of 4-Chloro-7,8-difluoroquinoline is C9H4ClF2N . Its molecular weight is 199.58 . The SMILES string representation is FC(C1=NC=CC(Cl)=C1C=C2)=C2F .Chemical Reactions Analysis

Fluorinated quinolines, such as 4-Chloro-7,8-difluoroquinoline, have been studied for their reactivity. A variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations have been considered .Physical And Chemical Properties Analysis

4-Chloro-7,8-difluoroquinoline is a solid . The exact physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.Wissenschaftliche Forschungsanwendungen

Antibacterial Properties

Research on quinoline derivatives, including those structurally related to 4-Chloro-7,8-difluoroquinoline, has shown significant antibacterial properties. A study focusing on the synthesis of new 8-nitrofluoroquinolone models, which share a common quinoline backbone with 4-Chloro-7,8-difluoroquinoline, demonstrated interesting antibacterial activity against both gram-positive and gram-negative strains. Specifically, derivatives with certain substituents showed good activity against S. aureus, suggesting that the structural modifications can enhance antibacterial efficacy (Al-Hiari et al., 2007).

Synthesis and Interaction with Ammonia

Another study explored the interaction of polyfluorinated 2-chloroquinolines with ammonia, aiming to synthesize halogen-containing aminoquinolines. This research is pertinent to 4-Chloro-7,8-difluoroquinoline as it provides insights into the synthetic pathways that could be used for creating related compounds with potential biological activity. The findings highlighted the regioselectivity and efficiency of introducing amino groups to the quinoline ring, a process that could be leveraged for further chemical modifications (Skolyapova et al., 2017).

Antimicrobial and Antifungal Activity

Further studies on 4-chloroquinoline derivatives, specifically those modified at different positions on the quinoline nucleus, have shown promising antimicrobial and antifungal activities. For instance, a novel 4-chloroquinoline compound demonstrated effective antimicrobial properties against various bacterial and fungal strains, highlighting the potential of these compounds in developing new antimicrobials (Murugavel et al., 2017).

Anticancer Potential

Research on 4-aminoquinoline derivatives synthesized from 4-chloroquinolines, like 4-Chloro-7,8-difluoroquinoline, revealed cytotoxic effects against human breast tumor cell lines. This suggests a potential for these compounds in cancer therapy, particularly as prototypes for developing new anticancer agents (Zhang et al., 2007).

Interaction with Metal Ions

Quinoline derivatives have also been studied for their ability to interact with metal ions, serving as chemosensors. For example, a 5-chloro-8-methoxyquinoline derivative was characterized for its selective response to cadmium ions, indicating the utility of such compounds in environmental monitoring and potentially in therapeutic contexts where metal ion sensing is crucial (Prodi et al., 2001).

Safety And Hazards

The safety information available indicates that 4-Chloro-7,8-difluoroquinoline is classified as Acute Tox. 4 Oral - Eye Dam. . The hazard statements include H302 - Harmful if swallowed and H318 - Causes serious eye damage . Precautionary statements include P280 - Wear protective gloves/protective clothing/eye protection/face protection, P301 + P312 + P330 - IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth, and P305 + P351 + P338 + P310 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician .

Eigenschaften

IUPAC Name |

4-chloro-7,8-difluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClF2N/c10-6-3-4-13-9-5(6)1-2-7(11)8(9)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFSJHYFLFHBTQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=NC=CC(=C21)Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50670919 | |

| Record name | 4-Chloro-7,8-difluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-7,8-difluoroquinoline | |

CAS RN |

1189105-64-3 | |

| Record name | 4-Chloro-7,8-difluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

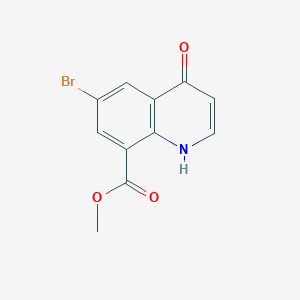

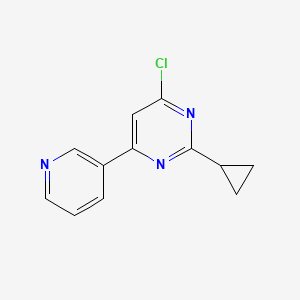

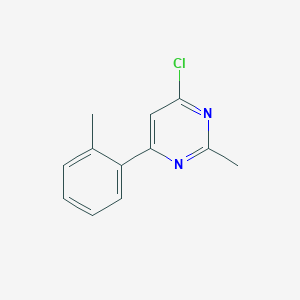

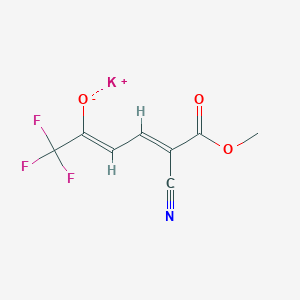

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline](/img/structure/B1463073.png)

![{[1-(4-methoxybenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine](/img/structure/B1463077.png)

![ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride](/img/structure/B1463082.png)

![Ethyl[1-(4-methylphenyl)propyl]amine hydrochloride](/img/structure/B1463083.png)